molecular formula C11H9N3O2 B3074169 2-(Pyridin-3-ylamino)isonicotinic acid CAS No. 1019388-92-1

2-(Pyridin-3-ylamino)isonicotinic acid

Cat. No.: B3074169
CAS No.: 1019388-92-1
M. Wt: 215.21 g/mol
InChI Key: FDINIMSIYYSFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-ylamino)isonicotinic acid is an organic compound that features a pyridine ring substituted with an amino group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylamino)isonicotinic acid can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with isonicotinic acid under suitable conditions. The reaction typically requires a solvent such as ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated to a temperature range of 120-160°C for 16-20 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylamino)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridinecarboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-3-ylamino)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of tuberculosis.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylamino)isonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with metabolic pathways essential for the survival of pathogens. For example, derivatives of isonicotinic acid, such as isoniazid, inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

    Nicotinic acid:

    Picolinic acid: Contains a carboxylic acid group at the 2-position.

Properties

IUPAC Name

2-(pyridin-3-ylamino)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-11(16)8-3-5-13-10(6-8)14-9-2-1-4-12-7-9/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDINIMSIYYSFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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